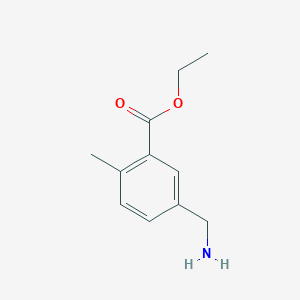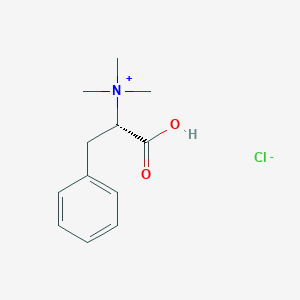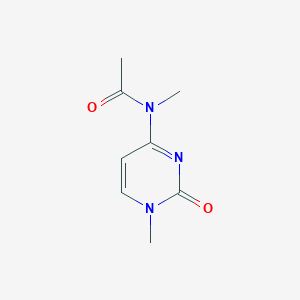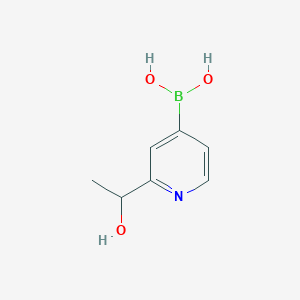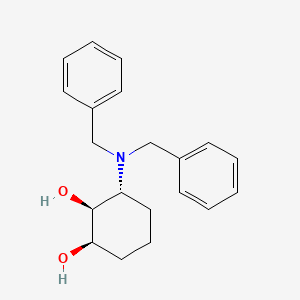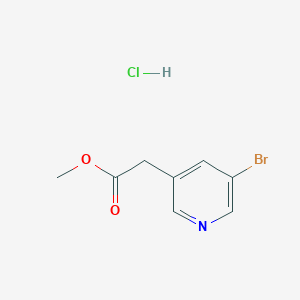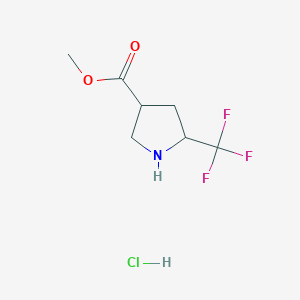![molecular formula C16H13NO5S B13116837 Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide](/img/structure/B13116837.png)
Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide is a complex organic compound belonging to the class of dibenzo[b,f][1,4]thiazepines. This compound is characterized by its unique structure, which includes a thiazepine ring fused with two benzene rings, an ethyl ester group, and a carboxylate group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly as a dopamine receptor antagonist.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide typically involves multiple steps:
Formation of the Thiazepine Ring: The initial step involves the cyclization of a suitable precursor to form the thiazepine ring. This can be achieved through the reaction of a dibenzylamine derivative with a sulfur-containing reagent under acidic conditions.
Introduction of the Oxo Group:
Esterification: The carboxylate group is introduced through esterification reactions, where the carboxylic acid derivative is reacted with ethanol in the presence of a catalyst like sulfuric acid.
Final Modifications: The final steps may involve purification and crystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide can undergo further oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s pharmacological properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid for esterification, palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs, each with potentially different pharmacological activities.
Wissenschaftliche Forschungsanwendungen
Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules, particularly proteins and enzymes.
Medicine: Explored for its potential as a therapeutic agent, especially as a dopamine receptor antagonist, which could be useful in treating neurological disorders such as schizophrenia and bipolar disorder.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other pharmacologically active compounds.
Wirkmechanismus
The compound exerts its effects primarily through interaction with dopamine receptors. It acts as an antagonist, binding to the dopamine D2 receptor and inhibiting its activity. This inhibition can modulate neurotransmitter release and has implications for treating disorders characterized by dopamine dysregulation. The molecular pathways involved include the inhibition of cyclic AMP production and the modulation of downstream signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine: Lacks the ethyl ester group and may have different pharmacological properties.
Dibenzo[b,f][1,4]thiazepine-8-carboxylate: Similar structure but without the oxo group, leading to different reactivity and biological activity.
Ethyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate: Similar but without the 5,5-dioxide modification, which can affect its chemical stability and reactivity.
Uniqueness
Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide is unique due to its specific structural features, including the ethyl ester group and the 5,5-dioxide modification. These features contribute to its distinct pharmacological profile and make it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C16H13NO5S |
|---|---|
Molekulargewicht |
331.3 g/mol |
IUPAC-Name |
ethyl 6,11,11-trioxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylate |
InChI |
InChI=1S/C16H13NO5S/c1-2-22-16(19)10-7-8-14-12(9-10)17-15(18)11-5-3-4-6-13(11)23(14,20)21/h3-9H,2H2,1H3,(H,17,18) |
InChI-Schlüssel |
GFKMVZXMOIFTRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13116776.png)

![(2S,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13116781.png)
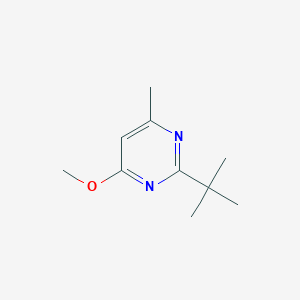

![5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13116787.png)
